![molecular formula C25H20N4 B14266530 Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- CAS No. 131189-78-1](/img/structure/B14266530.png)
Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- is a chemical compound with the molecular formula C25H20N4 and a molecular weight of 376.4531 . . This compound is characterized by its complex structure, which includes a diazene group (-N=N-) linked to a biphenyl and phenylhydrazono moiety.
Vorbereitungsmethoden
The synthesis of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- typically involves the reaction of biphenyl-4-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final diazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: Diazene compounds can undergo substitution reactions, where the diazene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Another diazene compound with a simpler structure.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.
Eigenschaften
CAS-Nummer |
131189-78-1 |
|---|---|
Molekularformel |
C25H20N4 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N'-anilino-4-phenyl-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25(28-26-23-12-6-2-7-13-23)29-27-24-14-8-3-9-15-24/h1-19,26H |
InChI-Schlüssel |
ODEWTBLGCJOTFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

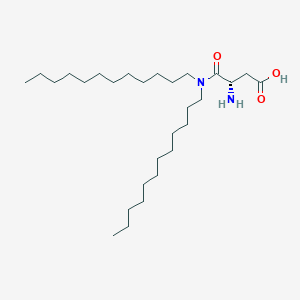
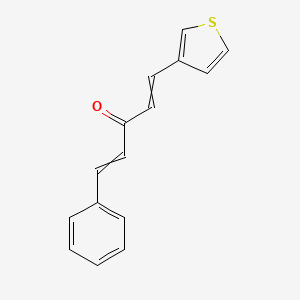
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
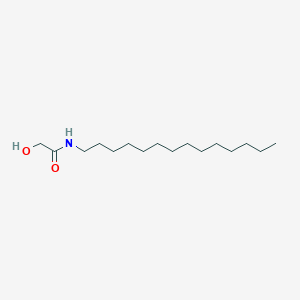
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
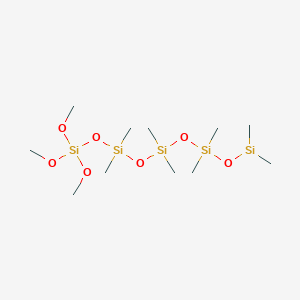
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
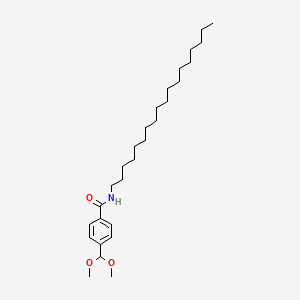

![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
